molecular formula C16H8Cl2O3 B5686885 6-Chloro-3-(4-chlorobenzoyl)chromen-4-one

6-Chloro-3-(4-chlorobenzoyl)chromen-4-one

Cat. No.: B5686885
M. Wt: 319.1 g/mol
InChI Key: XXWNHXHMOZUNSG-UHFFFAOYSA-N
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Description

6-Chloro-3-(4-chlorobenzoyl)chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds characterized by a benzene ring fused to a pyrone ring. This particular compound is notable for its dual chlorine substitutions, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(4-chlorobenzoyl)chromen-4-one typically involves the acylation of a chromenone derivative. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature for about an hour .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(4-chlorobenzoyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a chromenone derivative with additional ketone or carboxylic acid groups, while reduction could produce a dihydrochromenone.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-3-(4-chlorobenzoyl)chromen-4-one involves its interaction with various molecular targets. For instance, it can inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are involved in neurotransmitter regulation. The compound’s anti-inflammatory effects are often attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(2-chlorobenzoyl)chromen-4-one
  • 6-Chloro-3-(4-methylbenzoyl)chromen-4-one
  • 6-Chloro-3-(4-fluorobenzoyl)chromen-4-one

Uniqueness

What sets 6-Chloro-3-(4-chlorobenzoyl)chromen-4-one apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of chlorine atoms at both the 6 and 4 positions can enhance its electron-withdrawing effects, making it more reactive in certain chemical reactions and potentially more potent in biological assays .

Properties

IUPAC Name

6-chloro-3-(4-chlorobenzoyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2O3/c17-10-3-1-9(2-4-10)15(19)13-8-21-14-6-5-11(18)7-12(14)16(13)20/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWNHXHMOZUNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=COC3=C(C2=O)C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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